molecular formula C10H12N2O2 B196156 Cotinine-N-oxide CAS No. 36508-80-2

Cotinine-N-oxide

Cat. No. B196156
CAS RN: 36508-80-2
M. Wt: 192.21 g/mol
InChI Key: CIPULDKLIIVIER-VIFPVBQESA-N
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Description

Cotinine-N-oxide is an N-alkylpyrrolidine that is nicotine in which the methylene hydrogens at position 2 on the pyrrolidine ring have been replaced by an oxo group and the pyridine nitrogen converted into the corresponding N-oxide . It is a minor metabolite of nicotine .


Synthesis Analysis

Cotinine-N-oxide is a metabolite of nicotine . The major mode of metabolism of nicotine is via the formation of cotinine by the enzyme cytochrome P450 (CYP) 2A6 . Cotinine undergoes further CYP2A6-mediated metabolism by hydroxylation to 3-hydroxycotinine and norcotinine but can also form cotinine-N-glucuronide and cotinine-N-oxide .


Molecular Structure Analysis

Cotinine-N-oxide has a molecular formula of C10H12N2O2 . It only differs from nicotine in the addition of a carbonyl group .


Chemical Reactions Analysis

The major mode of metabolism of nicotine is via the formation of cotinine by the enzyme cytochrome P450 (CYP) 2A6 . Cotinine undergoes further CYP2A6-mediated metabolism by hydroxylation to 3-hydroxycotinine and norcotinine but can also form cotinine-N-glucuronide and cotinine-N-oxide .


Physical And Chemical Properties Analysis

Cotinine-N-oxide has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 .

Scientific Research Applications

Biomarker for Tobacco Smoke Exposure

Cotinine-N-oxide, along with cotinine and NNAL, are important biomarkers for assessing tobacco smoke exposure (TSE) in children. These biomarkers are significantly associated with sociodemographics and parental smoking habits. A study found that children living with smokers showed high levels of these biomarkers, indicating significant exposure to tobacco smoke (Mahabee-Gittens et al., 2021).

Environmental Degradation

In the context of environmental research, cotinine, and by extension, its derivatives like Cotinine-N-oxide, have been identified as emerging contaminants in water. Research on the efficient degradation of cotinine using magnetic double perovskite oxide as a catalyst has been conducted, showing potential for water treatment applications (Hammouda et al., 2019).

Metabolic Studies

Cotinine-N-oxide is a major metabolite in the metabolic pathway of nicotine. Studies have developed methods to quantify cotinine and its metabolites, including Cotinine-N-oxide, in biological samples for understanding nicotine metabolism (Li et al., 2012).

Role in Nicotine Metabolism

Research has also focused on the role of Cotinine-N-oxide in the in vitro metabolism of nicotine, identifying it as a major metabolite produced by liver preparations (Jenner et al., 1973).

Cancer Research

In cancer research, studies have evaluated the effects of cotinine and nicotine-N'-oxides on tumor development. These studies provide insights into the carcinogenic potential of these compounds and their metabolites (LaVoie et al., 1985).

Hepatic N-Oxidation

Cotinine-N-oxide formation through hepatic N-oxidation is another area of research. A study identified CYP2C19 as a major enzyme in this process, highlighting the potential impact of genetic variation on nicotine metabolism and smoking cessation therapies (Perez-Paramo et al., 2022).

Future Directions

There is a need for more research to provide better insight into the actions of cotinine and its contribution to tobacco addiction . Genetic variants in CYP2C19 have the potential to modify nicotine metabolic ratio in smokers and could affect pharmacotherapeutic decisions for smoking cessation treatments .

properties

IUPAC Name

1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPULDKLIIVIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotinine-N-oxide

CAS RN

36508-80-2
Record name (5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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